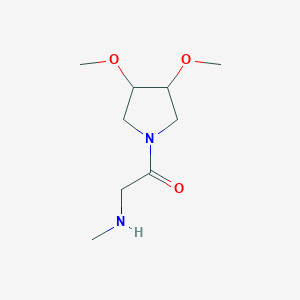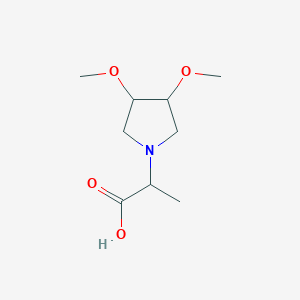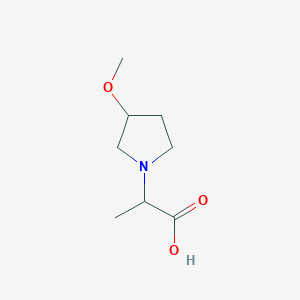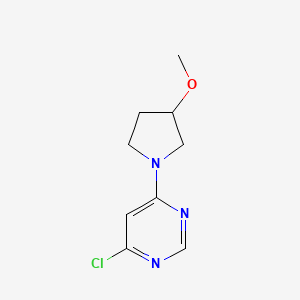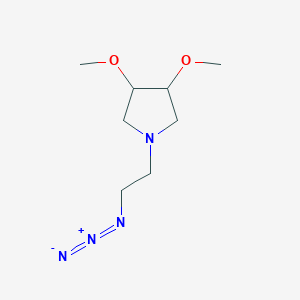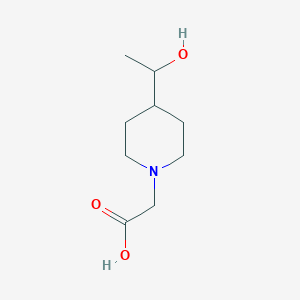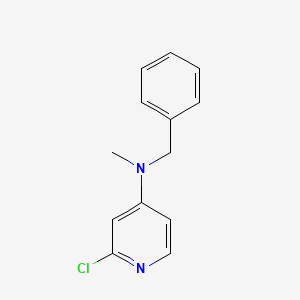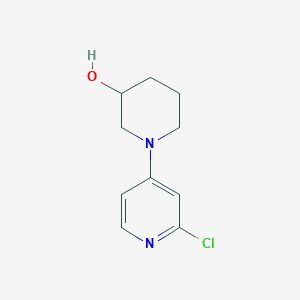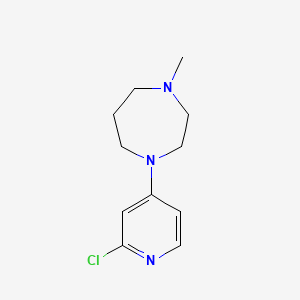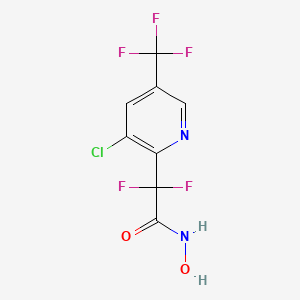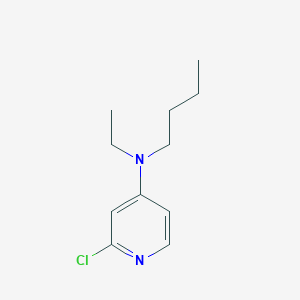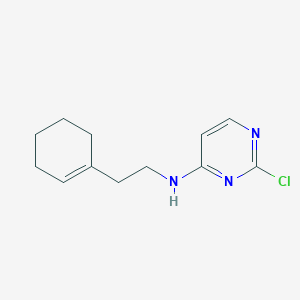![molecular formula C11H14FN3O B1474616 1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 1566692-33-8](/img/structure/B1474616.png)
1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one
Descripción general
Descripción
“1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C11H14FN3O and a molecular weight of 223.25 g/mol. It is related to a class of compounds known as pyridinylpiperazines . A similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been studied as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .
Molecular Structure Analysis
The InChI code for “1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one” is 1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one” is a solid . Its molecular weight is 223.25 g/mol.Aplicaciones Científicas De Investigación
HIV-1 Attachment Inhibitors
The compound's piperazine structure plays a pivotal role in its application as an HIV-1 attachment inhibitor, specifically disrupting the interaction between viral gp120 and the host cell receptor CD4. This attribute is evident in the piperazine-based derivatives, which are potent inhibitors of HIV-1 attachment due to their specific topographical alignment with the gp120 binding site (Wang et al., 2009).
Neuroimaging and Serotonin Receptors
In neuroimaging, certain derivatives, particularly those involving fluoropyridinyl and piperazine structures, have been recognized for their high selectivity and affinity as antagonists for the 5-HT1A receptor. These characteristics, along with their notable brain uptake and stability, render them promising candidates for PET radioligands, facilitating improved in vivo quantification of 5-HT1A receptors in the context of neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activity
Derivatives incorporating 2-fluoropyridinyl and piperazine structures have been synthesized and evaluated for their antimicrobial efficacy. Notably, some of these compounds have exhibited promising activity against a variety of bacterial and fungal strains, including antibiotic-resistant strains of E. coli. This highlights the potential of such compounds in addressing the challenges posed by antimicrobial resistance (Babu et al., 2015).
Structural Analysis and Drug Design
The crystal structure and Hirshfeld surface analysis of certain piperazine derivatives, especially those related to quinolinone, have been a subject of study. Understanding the molecular and crystal structure of these compounds is crucial for drug design and development, allowing for the optimization of drug properties and the prediction of drug interactions (Ullah & Stoeckli-Evans, 2021).
Propiedades
IUPAC Name |
1-[4-(2-fluoropyridin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c1-9(16)14-4-6-15(7-5-14)10-2-3-13-11(12)8-10/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHXWXIHKVFJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



